(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
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Overview
Description
(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol is a triterpenoid alkaloid isolated from the plant species Buxus microphylla. This compound is part of a larger family of Buxus alkaloids, which are known for their complex structures and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation and structure elucidation of dihydrocyclomicrophylline F involve several steps. The compound is typically extracted from the leaves of Buxus microphylla using organic solvents. The extract is then subjected to chromatographic techniques to separate and purify the alkaloid .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for dihydrocyclomicrophylline F.
Chemical Reactions Analysis
Types of Reactions: (1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of dihydrocyclomicrophylline F include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of dihydrocyclomicrophylline F depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying the reactivity and transformations of triterpenoid alkaloids. In biology, it is used to investigate the interactions between alkaloids and biological systems. In medicine, dihydrocyclomicrophylline F is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Mechanism of Action
The mechanism of action of dihydrocyclomicrophylline F involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol is unique among Buxus alkaloids due to its specific structure and biological activities. Similar compounds include cyclomicrophylline-A, cyclomicrophylline-B, and cyclomicrophylline-C, which share structural similarities but differ in their specific functional groups and biological effects .
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Properties
CAS No. |
102129-77-1 |
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Molecular Formula |
C26H46N2O2 |
Molecular Weight |
418.666 |
InChI |
InChI=1S/C26H46N2O2/c1-16(28(5)6)21-17(30)13-24(4)19-8-7-18-22(2,15-29)20(27)9-10-25(18)14-26(19,25)12-11-23(21,24)3/h16-21,29-30H,7-15,27H2,1-6H3/t16-,17+,18-,19-,20-,21-,22+,23+,24-,25+,26-/m0/s1 |
InChI Key |
NRLDULXFOAMEBL-AYHDWYHFSA-N |
SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)N)C)C)O)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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